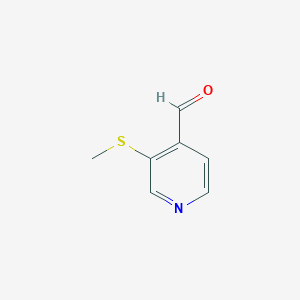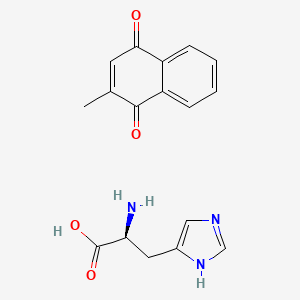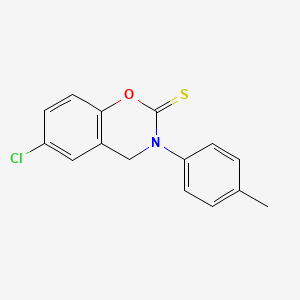
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol is an organic compound characterized by its unique structure, which includes a phenyl group and a pentan-3-ylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of phenylacetone with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst have been reported .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-propanone: Known for its use in the synthesis of methamphetamine and amphetamine.
3-Phenyl-2-propen-1-ol: Used in the synthesis of fragrances and flavoring agents.
Uniqueness
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol stands out due to its unique structure, which imparts specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
917883-19-3 |
|---|---|
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol |
InChI |
InChI=1S/C20H24O2/c1-2-17(14-13-16-9-5-3-6-10-16)19(15-21)20(22)18-11-7-4-8-12-18/h3-12,20-22H,2,13-15H2,1H3 |
InChI-Schlüssel |
ZVAMMECJYBAYOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(CO)C(C1=CC=CC=C1)O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

amino}methyl)phenol](/img/structure/B12602940.png)


![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)


